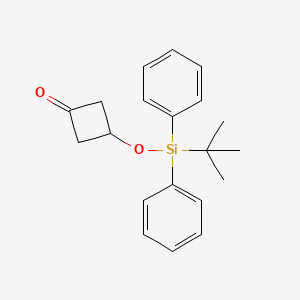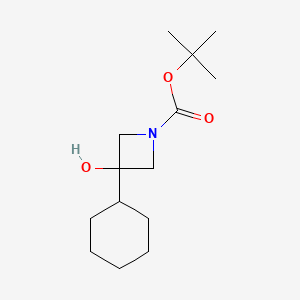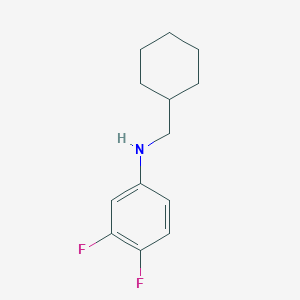
(E)-4-(2-(Pyridin-4-yl)vinyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(2-(Pyridin-4-yl)vinyl)aniline is an organic compound that contains both a benzene ring and a pyridine ring in its chemical structure. It has a molecular formula of C14H14N2 and a molar mass of 210.28 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize (E)-4-(2-(Pyridin-4-yl)vinyl)aniline involves the condensation reaction of 3-pyridin-4-yl-acrylic acid with corresponding 1,2-phenylenediamines in polyphosphoric acid (PPA) . Another method includes the reaction of (E)-4-[2-(Pyridin-4-yl)vinyl]benzaldehyde with various reagents to develop highly conjugated chalcone compounds and bis-Schiff base azine compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including condensation reactions and the use of strong dehydrating agents like polyphosphoric acid.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-(2-(Pyridin-4-yl)vinyl)aniline undergoes various chemical reactions, including:
Protonation and Methylation: The pyridine moiety can be protonated or methylated.
Coordination Chemistry: It forms coordination complexes with metals like silver and zinc
Common Reagents and Conditions
Protonation: Typically involves acids like hydrochloric acid.
Methylation: Uses methylating agents such as methyl iodide.
Coordination Chemistry: Involves metal salts like silver nitrate or zinc nitrate under solvothermal conditions.
Major Products Formed
Protonated and Methylated Derivatives: These derivatives are formed through protonation and methylation reactions.
Coordination Complexes: Complexes with metals like silver and zinc are formed, which have unique structural and functional properties.
Wissenschaftliche Forschungsanwendungen
(E)-4-(2-(Pyridin-4-yl)vinyl)aniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of (E)-4-(2-(Pyridin-4-yl)vinyl)aniline involves its ability to form coordination complexes with metals. The pyridinyl rings coordinate to metal ions, forming stable complexes that can exhibit unique optical and electronic properties . These complexes can act as sensors or catalysts in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Vinylpyridine: A structurally similar compound used in polymer chemistry and coordination chemistry.
(E)-4-[2-(Pyridin-4-yl)vinyl]benzaldehyde: Another similar compound used in the synthesis of chalcone compounds.
Uniqueness
(E)-4-(2-(Pyridin-4-yl)vinyl)aniline is unique due to its ability to form stable coordination complexes with metals, which can be used in various applications, including sensing and catalysis . Its dual aromatic structure (benzene and pyridine rings) also contributes to its unique chemical properties.
Eigenschaften
Molekularformel |
C13H12N2 |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
4-(2-pyridin-4-ylethenyl)aniline |
InChI |
InChI=1S/C13H12N2/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h1-10H,14H2 |
InChI-Schlüssel |
PXQBOKSMWOHSOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-4-[2-methyl-4-nitro-5-(propan-2-yloxy)phenyl]piperazine](/img/structure/B8718981.png)



![6-(Chloromethyl)-4-fluorobenzo[d][1,3]dioxole](/img/structure/B8719015.png)


![N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]furan-2-carboxamide](/img/structure/B8719028.png)




